N-(3,5-Dinitrophenethyl)acrylamide
Description
Contextualization within Advanced Organic and Polymer Chemistry
In the realm of advanced organic chemistry, the synthesis of novel molecules with specific functional groups is a cornerstone of innovation. The structure of N-(3,5-Dinitrophenethyl)acrylamide, with its distinct chemical moieties, makes it a candidate for investigation in the development of new materials and functional polymers. The progress in creating aromatic polymers often involves monomers that contain nitro groups. researchgate.net These nitro-containing monomers are utilized in nucleophilic aromatic polynitrosubstitution reactions to synthesize polymers with ether groups in their main chains. researchgate.net
Significance of Acrylamide-Based Monomers in Contemporary Research
Acrylamide-based monomers are of significant importance in modern research due to their versatility in forming a wide range of polymers with diverse applications. These monomers can be tailored to create hydrogels, corrosion inhibitors, and materials for biomedical uses. nih.govnih.govnih.gov For instance, new acrylamide (B121943) derivatives have been synthesized and studied for their effectiveness as corrosion inhibitors for carbon steel. nih.govnih.gov Furthermore, the ability of acrylamide monomers to participate in controlled polymerization techniques allows for the creation of well-defined polymer architectures, which are crucial for developing advanced materials with specific properties. researchgate.netresearchgate.netrsc.org
Overview of the Unique Structural Features: Phenethyl, Acrylamide, and Dinitro Moieties
The chemical identity and potential functionality of this compound are defined by its three core components:
Phenethyl Group: This structural unit, consisting of a benzene (B151609) ring attached to an ethyl group, is a common building block in organic synthesis. Its presence can influence the physical properties of the resulting polymer, such as thermal stability and solubility.
Acrylamide Group: The acrylamide functional group is highly reactive and readily undergoes polymerization. This moiety is key to the monomer's ability to form long polymer chains, which are the backbone of many synthetic materials. The reactivity of the acrylamide group allows for its incorporation into a variety of polymer structures.
Dinitro Moiety: The two nitro groups (–NO2) on the phenyl ring are strong electron-withdrawing groups. This feature significantly influences the electronic properties of the molecule, potentially enhancing its reactivity in certain chemical reactions. The presence of nitro groups is a common feature in monomers used for creating specialized aromatic polymers. researchgate.net
Historical Trajectory and Emerging Directions in Related Compound Studies
While specific historical data on this compound is not extensively documented in publicly available literature, the study of related compounds provides a clear trajectory. Research on acrylamide derivatives has been ongoing, with a focus on creating functional polymers for various industrial and biomedical applications. nih.govmdpi.comnih.gov The development of nitro-containing monomers has also been a significant area of research in polymer chemistry, aimed at producing high-performance polymers. researchgate.net
Emerging research directions point towards the use of functionalized monomers to create "smart" materials that respond to environmental stimuli. The unique combination of the dinitro-functionalized aromatic ring and the polymerizable acrylamide group in this compound suggests potential for its use in creating materials with interesting optical, electronic, or thermal properties. Further investigation into the synthesis and polymerization of this monomer could open up new avenues in materials science.
Detailed Research Findings
While specific research dedicated exclusively to this compound is limited, the broader context of related chemical structures provides a basis for understanding its potential.
Physico-chemical Properties
Based on available data, the fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃O₅ | chembk.com |
| Molar Mass | 265.22 g/mol | chembk.com |
| CAS Number | 1017789-50-2 | scbt.com |
Synthesis and Characterization
The synthesis of acrylamide derivatives typically involves the reaction of an amine with acryloyl chloride or a related activated acrylic acid derivative. For this compound, a plausible synthetic route would involve the reaction of 3,5-dinitrophenethylamine with acryloyl chloride.
Characterization of such compounds generally relies on standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure by identifying the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The synthesis of other acrylamide derivatives has been confirmed using these methods. nih.govnih.gov
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the N-H and C=O bonds of the amide and the N-O bonds of the nitro groups. This technique has been used to confirm the structure of newly synthesized acrylamide derivatives. nih.govnih.gov
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the compound's identity.
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(3,5-dinitrophenyl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O5/c1-2-11(15)12-4-3-8-5-9(13(16)17)7-10(6-8)14(18)19/h2,5-7H,1,3-4H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVWVEQQAZBFCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650703 | |
| Record name | N-[2-(3,5-Dinitrophenyl)ethyl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017789-50-2 | |
| Record name | N-[2-(3,5-Dinitrophenyl)ethyl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of N 3,5 Dinitrophenethyl Acrylamide
Fundamental Polymerization Mechanisms and Kinetics
The polymerization of N-(3,5-Dinitrophenethyl)acrylamide can be approached through several fundamental mechanisms, each with distinct kinetic profiles and outcomes. The presence of the acrylamide (B121943) group suggests reactivity through radical, anionic, and controlled polymerization pathways.
Radical polymerization is a common method for polymerizing acrylamide and its derivatives. The process is typically initiated by thermal or photochemical decomposition of an initiator to generate free radicals. These radicals then attack the vinyl group of the monomer, propagating a polymer chain.
The polymerization of this compound via radical pathways is expected to follow the classical kinetic model of chain-growth polymerization, which includes initiation, propagation, and termination steps. The rate of polymerization (Rp) can be generally described by the following equation:
Rp = kpM1/2
Where:
kp is the propagation rate constant
kd is the initiator decomposition rate constant
kt is the termination rate constant
[M] is the monomer concentration
[I] is the initiator concentration
f is the initiator efficiency
Kinetic modeling for the polymerization of acrylamides can be complex, often showing deviations from ideal behavior. For instance, the rate of polymerization can be influenced by factors such as the solvent, temperature, and the specific initiator used. In the case of this compound, the bulky and electron-withdrawing dinitrophenethyl group is anticipated to have a significant impact on the propagation and termination rate constants.
Table 1: General Kinetic Parameters for Radical Polymerization of Acrylamide Monomers
| Parameter | Description | Typical Range for Acrylamides | Expected Influence of Dinitrophenethyl Moiety |
| kp (L mol-1 s-1) | Propagation rate constant | 104 - 105 | Likely decrease due to steric hindrance |
| kt (L mol-1 s-1) | Termination rate constant | 107 - 108 | Likely decrease due to steric hindrance |
| CM | Chain transfer to monomer | Low | Potentially increased due to benzylic protons |
| CS | Chain transfer to solvent | Varies with solvent | Dependent on solvent choice |
Note: The values presented are general for acrylamide monomers and the expected influence on this compound is based on theoretical considerations in the absence of specific experimental data.
Anionic polymerization is another viable route for acrylamide-type monomers, particularly those with electron-withdrawing groups that can stabilize the propagating carbanion. The initiation is typically carried out using strong nucleophiles such as organolithium compounds.
For this compound, the presence of the two nitro groups on the phenyl ring significantly increases the acidity of the N-H proton of the amide group. This can lead to side reactions, such as proton abstraction by the initiator or the propagating chain, which can terminate the polymerization. Therefore, protection of the amide proton or the use of N,N-disubstituted derivatives is often necessary for successful anionic polymerization of acrylamides. Assuming the polymerization proceeds at the vinyl group, the electron-withdrawing nature of the dinitrophenethyl moiety would stabilize the propagating carbanion, potentially leading to a more controlled polymerization compared to unsubstituted acrylamide.
Controlled/living polymerization techniques offer precise control over molecular weight, polydispersity, and polymer architecture. These methods are highly applicable to acrylamide monomers.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a versatile method that can be used for a wide range of monomers, including acrylamides. It involves the use of a chain transfer agent (CTA) to mediate the polymerization. The choice of CTA is crucial and depends on the reactivity of the monomer. For this compound, a CTA suitable for N-substituted acrylamides would be required. The bulky dinitrophenethyl group might influence the rate of addition to the CTA and the fragmentation of the intermediate radical.
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful technique for the controlled polymerization of acrylamides. It utilizes a transition metal complex (e.g., copper-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains. The success of ATRP of this compound would depend on the solubility of the monomer and the resulting polymer in the chosen solvent, as well as the potential for the nitro groups to coordinate with the metal catalyst, which could affect its activity.
Nitroxide-Mediated Polymerization (NMP): NMP employs stable nitroxide radicals to control the polymerization. While successful for some acrylamides, NMP often requires high temperatures, which could be a limitation depending on the thermal stability of the dinitrophenethyl group.
Table 2: Comparison of Controlled Polymerization Techniques for Acrylamide-Type Monomers
| Technique | Key Components | Advantages for this compound | Potential Challenges |
| RAFT | Monomer, Initiator, RAFT Agent | High tolerance to functional groups, wide range of applicable solvents. | Finding an optimal RAFT agent due to steric and electronic effects. |
| ATRP | Monomer, Initiator, Transition Metal Catalyst, Ligand | Well-defined polymers with low polydispersity. | Potential for catalyst poisoning by nitro groups, solubility issues. |
| NMP | Monomer, Initiator, Nitroxide | Metal-free system. | High polymerization temperatures may not be suitable. |
Influence of the Dinitrophenethyl Moiety on Reactivity and Electronic Properties
The dinitrophenethyl group is the defining feature of this compound and exerts a profound influence on the monomer's reactivity and electronic properties through a combination of electronic, steric, and inductive effects.
The two nitro groups (-NO2) on the phenyl ring are powerful electron-withdrawing groups. Their influence is transmitted through both inductive and resonance effects.
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro groups causes a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the sigma bonds throughout the dinitrophenethyl moiety, pulling electron density away from the acrylamide group.
Resonance Effect: The nitro groups also exert a strong electron-withdrawing resonance effect (-M or -R effect). The lone pairs on the oxygen atoms can participate in delocalization with the pi-system of the benzene (B151609) ring. This delocalization extends to the acrylamide portion of the molecule, effectively reducing the electron density of the C=C double bond.
The combination of these effects makes the vinyl group of this compound more electron-deficient compared to unsubstituted acrylamide. This increased electrophilicity of the double bond can enhance its reactivity towards nucleophilic attack, which is relevant in anionic polymerization. In radical polymerization, this electron-withdrawing character can influence the reactivity ratios in copolymerizations.
The dinitrophenethyl group is not only electronically significant but also sterically demanding.
Inductive Effects on Reactivity: Beyond the electronic effects on the double bond, the inductive effects of the nitro groups can influence other transformations. For example, the acidity of the N-H proton of the amide is significantly increased, making it more susceptible to deprotonation. This is a critical consideration in base-catalyzed reactions or anionic polymerizations.
Advanced Studies on Degradation Pathways and Chemical Stability in Research Contexts
Advanced, specific studies on the degradation pathways and chemical stability of this compound are not present in the current body of scientific literature. Research has focused more on the polymerization of N-substituted acrylamides and the thermal degradation of the resulting polymers, rather than the degradation of the monomer itself. mdpi.comrsc.org
Mechanistic Analysis of Non-Polymerization Degradation Processes
A detailed mechanistic analysis of the non-polymerization degradation of this compound is currently unavailable. Such an analysis would typically involve:
Hydrolysis: Investigating the breakdown of the amide bond under acidic or basic conditions. This would likely yield 3,5-dinitrophenethylamine and poly(acrylic acid) or acrylic acid, depending on the conditions. The rate of hydrolysis would be influenced by the steric hindrance and electronic effects of the dinitrophenethyl group.
Thermolysis: Studying the decomposition of the compound at elevated temperatures. For other acrylamide-based polymers, thermal degradation is known to proceed through various mechanisms, including side-group reactions and main-chain scission. mdpi.com For the monomer, one might expect reactions involving the nitro groups or the acrylamide functionality.
Photolysis: Examining the degradation of the compound when exposed to light. The dinitrophenyl moiety is known to be photochemically active in some derivatives, which could lead to specific degradation pathways.
Without dedicated research, any proposed mechanisms for this compound remain hypothetical.
Data on Non-Polymerization Degradation
The lack of experimental studies means there is no available data to populate tables detailing degradation conditions, products, or kinetic parameters for this compound. Such data would be crucial for understanding its stability and potential for transformation in various chemical and biological systems.
Theoretical and Computational Chemistry of N 3,5 Dinitrophenethyl Acrylamide
Quantum Chemical Investigations of Molecular Structure and Conformation
Quantum chemical methods are at the forefront of understanding the intrinsic properties of N-(3,5-dinitrophenethyl)acrylamide, stemming from its electronic and geometric structure. These ab initio (from first principles) and Density Functional Theory (DFT) approaches allow for a detailed exploration of the molecule in silico.
Ab initio and, more commonly, Density Functional Theory (DFT) calculations are powerful tools for investigating the electronic characteristics of this compound. DFT, in particular, offers a favorable balance between computational cost and accuracy for a molecule of this size. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and orbital energies.
Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. For this compound, the presence of electron-withdrawing nitro groups is expected to significantly lower the energy of the LUMO, making the aromatic ring electron-deficient. The acrylamide (B121943) group, conversely, can act as a Michael acceptor.
DFT calculations can also be used to generate an electrostatic potential map, which visualizes the charge distribution across the molecule. In this compound, a high negative potential would be expected around the oxygen atoms of the nitro and amide groups, while the areas around the amide N-H and the aromatic protons would be more positive. This information is crucial for predicting how the molecule will interact with other molecules and surfaces.
Reactivity descriptors, such as Fukui functions, can be derived from DFT calculations to predict the most likely sites for nucleophilic or electrophilic attack. For instance, the β-carbon of the acrylamide group is expected to be a primary site for nucleophilic addition, a common reaction for acrylamides. researchgate.netresearchgate.net
Table 1: Illustrative DFT-Calculated Electronic Properties (Note: The following data are illustrative examples of what a DFT study would yield and are not based on published results for this specific molecule.)
| Property | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -3.2 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 4.3 eV | Indicator of chemical reactivity and stability. |
The three-dimensional shape and flexibility of this compound are key to its function and interactions. Conformational analysis involves identifying the stable arrangements of the atoms (conformers) and the energy barriers between them. This is achieved by systematically rotating the rotatable bonds in the molecule—such as the C-C bond of the phenethyl group and the C-N bond of the amide—and calculating the energy at each step.
The results of these calculations can be plotted on a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states for conformational changes. For this compound, a key area of interest would be the relative orientation of the dinitrophenyl ring and the acrylamide group, as this will affect intermolecular packing and polymer structure. The planarity of the amide group is an important structural feature that influences its properties. libretexts.org
Molecular Dynamics (MD) Simulations of this compound and its Polymerized Forms
While quantum chemical methods are excellent for studying single molecules or small clusters, Molecular Dynamics (MD) simulations are used to investigate the behavior of larger systems over time. MD simulations model the movements of atoms and molecules based on a classical force field, which approximates the potential energy of the system.
MD simulations can reveal how molecules of this compound interact with each other and with a solvent. These simulations can predict how the molecules might arrange themselves in the solid state or in solution. The strong dipole moment and the presence of hydrogen bond donors (N-H) and acceptors (O=C and O=N) suggest that this molecule is capable of forming strong intermolecular interactions.
Simulations could explore the potential for π-π stacking between the electron-deficient dinitrophenyl rings, as well as hydrogen bonding networks involving the amide groups. This information is critical for understanding the self-assembly of the monomer, which can influence the properties of resulting materials. The study of nitroaromatic compounds often involves investigating their interactions, which can be relevant for applications like sensing. nih.gov
For the polymerized form, poly(this compound), MD simulations are essential for understanding its macroscopic properties. By simulating a long polymer chain, or multiple chains, researchers can study:
Chain Conformation: How the polymer chain folds and coils in different solvents.
Chain Dynamics: The movement and flexibility of the polymer chain over time.
Solution Properties: How the polymer behaves in solution, including its radius of gyration and interactions with solvent molecules.
These simulations provide a link between the chemical structure of the monomer and the physical properties of the resulting polymer, such as its viscosity, mechanical strength, and thermal stability. The behavior of polymer chains can be complex, and simulations help to unravel these dynamics at a molecular level. youtube.com
Predictive Modeling of Reaction Pathways and Transition States
Computational chemistry can be used to model chemical reactions involving this compound. This is particularly useful for understanding its polymerization and potential degradation pathways. Using methods like DFT, researchers can map out the entire reaction coordinate for a given process.
This involves locating the transition state—the highest energy point along the reaction pathway—and calculating its energy. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For example, one could model the addition of a radical initiator to the acrylamide double bond to understand the first step of polymerization. Similarly, the Michael addition of a nucleophile to the acrylamide could be modeled to predict its reactivity with biological molecules or other chemical species. researchgate.netnih.gov
Table 2: Illustrative Reaction Energetics for a Hypothetical Reaction (Note: The following data are illustrative examples for a hypothetical Michael addition reaction and are not based on published results for this specific molecule.)
| Parameter | Illustrative Value (kcal/mol) | Description |
|---|---|---|
| Energy of Reactants | 0.0 | Relative energy of the starting materials. |
| Energy of Transition State | +15.2 | The activation energy barrier for the reaction. |
By providing a quantitative picture of reaction energetics, these predictive models can guide experimental work and help in the design of new chemical processes.
Development of Theoretical Models for Structure-Reactivity Relationships
Currently, there are no specific theoretical models or detailed research findings available in the scientific literature concerning the structure-reactivity relationships of this compound. The generation of such models would be a novel research endeavor.
Advanced Spectroscopic and Structural Elucidation of N 3,5 Dinitrophenethyl Acrylamide and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For N-(3,5-Dinitrophenethyl)acrylamide, ¹H and ¹³C NMR would be instrumental in confirming its molecular structure.
In ¹H NMR, the aromatic protons of the 3,5-dinitrophenethyl group are expected to appear in the downfield region, typically between 8.0 and 9.0 ppm, due to the strong electron-withdrawing effect of the two nitro groups. The proton at the C2 position would likely be a triplet, while the protons at the C4 and C6 positions would appear as a doublet. The ethylenic protons of the acrylamide (B121943) moiety would resonate in the vinylic region, generally between 5.5 and 7.0 ppm, exhibiting complex splitting patterns due to cis and trans couplings. The methylene (B1212753) protons of the phenethyl group would show characteristic multiplets in the aliphatic region.
¹³C NMR spectroscopy would further corroborate the structure. The carbonyl carbon of the amide group would be observed significantly downfield, typically in the range of 165-170 ppm. The carbons of the dinitrophenyl ring would have distinct chemical shifts, with the carbons bearing the nitro groups showing lower electron density. Dynamic NMR studies on related N-substituted acrylamides have shown the presence of Z and E isomers due to restricted rotation around the C-N amide bond, a phenomenon that would also be expected for this compound. nih.gov
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H (C2) | ~9.0 | t |
| Aromatic-H (C4, C6) | ~8.5 | d |
| Vinylic-H (trans to C=O) | ~6.3 | dd |
| Vinylic-H (cis to C=O) | ~6.1 | dd |
| Vinylic-H (on Cα) | ~5.7 | dd |
| N-H | ~8.2 | t |
| -CH₂- (adjacent to NH) | ~3.7 | q |
| -CH₂- (adjacent to ring) | ~3.0 | t |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~166 |
| C-NO₂ | ~148 |
| Aromatic C-H | ~128, ~118 |
| Vinylic =CH₂ | ~126 |
| Vinylic =CH | ~131 |
| -CH₂- (adjacent to NH) | ~40 |
| -CH₂- (adjacent to ring) | ~35 |
Mass Spectrometry for Elucidating Reaction Intermediates and Product Identification in Complex Mixtures
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring its mass-to-charge ratio. nih.gov For this compound, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be employed. nih.gov
The ESI-MS spectrum run in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺. researchgate.net High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition and confirming the molecular formula (C₁₁H₁₁N₃O₅).
Tandem mass spectrometry (MS/MS) would be used to probe the fragmentation pathways of the molecule. Key fragment ions would likely arise from the cleavage of the amide bond, the ethyl linker, and the loss of the nitro groups. For instance, fragmentation could lead to the formation of a 3,5-dinitrophenethyl cation or an acrylamide cation. The electron impact (EI) mass spectrum of acrylamide itself shows characteristic low mass fragments at m/z 71, 55, and 41. chem-agilent.com Analysis of these fragmentation patterns is crucial for identifying reaction intermediates and byproducts in complex mixtures during its synthesis.
Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Predicted m/z | Description |
| [M+H]⁺ | 266.07 | Protonated molecule |
| [M-NO₂]⁺ | 220.08 | Loss of a nitro group |
| [C₈H₈N₂O₄]⁺ | 212.05 | 3,5-dinitrophenethyl cation |
| [C₃H₄NO]⁺ | 70.03 | Acrylamide fragment |
X-ray Crystallography for Crystalline Forms and Derived Structures
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.govnih.gov Obtaining a single crystal of this compound suitable for X-ray diffraction would provide a wealth of structural information. youtube.comyoutube.com
A successful crystallographic analysis would reveal precise bond lengths, bond angles, and torsion angles within the molecule. This would allow for the unambiguous determination of the conformation of the ethyl linker and the planarity of the acrylamide and dinitrophenyl groups. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding (e.g., between the N-H of the amide and a nitro group of an adjacent molecule) and π-π stacking interactions between the aromatic rings, which govern the crystal packing.
While no crystal structure for this compound is currently available in the public domain, data from related dinitrophenyl compounds show common packing motifs and intermolecular interactions that would be expected to be present. researchgate.net
Hypothetical Crystallographic Parameters for this compound
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| Key Bond Length (C=O) | ~1.24 Å |
| Key Bond Length (C-N amide) | ~1.33 Å |
| Key Bond Angle (C-N-C) | ~122° |
| Intermolecular Interactions | Hydrogen bonding, π-π stacking |
Advanced Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly sensitive to its functional groups and conformation.
The IR spectrum of this compound would exhibit several characteristic absorption bands. A strong band around 3300 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amide. The C=O stretching (Amide I band) would appear as a very intense absorption around 1660 cm⁻¹. The N-H bending (Amide II band) would be found near 1550 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro groups would give rise to strong bands around 1540 cm⁻¹ and 1350 cm⁻¹, respectively. The C=C stretching of the acrylamide group would be observed around 1620 cm⁻¹. researchgate.net Portable FT-IR spectroscopy has also been utilized for the analysis of acrylamide in various samples. nih.gov
Raman spectroscopy would provide complementary information. The symmetric stretching of the nitro groups, which is often weak in the IR spectrum, typically gives a strong Raman signal. The C=C and aromatic ring stretching vibrations would also be prominent in the Raman spectrum, aiding in the conformational analysis of the molecule in different states (solid, solution).
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300 | 3300 |
| C-H Stretch (Aromatic) | 3100 | 3100 |
| C-H Stretch (Vinylic) | 3050 | 3050 |
| C=O Stretch (Amide I) | 1660 | 1660 |
| C=C Stretch | 1620 | 1620 |
| N-H Bend (Amide II) | 1550 | - |
| NO₂ Asymmetric Stretch | 1540 | 1540 |
| NO₂ Symmetric Stretch | 1350 | 1350 |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, probes the electronic transitions within a molecule, providing insights into its electronic structure and conjugation.
The UV-Vis spectrum of this compound in a suitable solvent like methanol (B129727) or acetonitrile (B52724) is expected to show strong absorption bands. The dinitrophenyl moiety is a strong chromophore. Based on data for similar dinitrophenol derivatives, strong absorptions due to π-π* transitions of the aromatic ring and n-π* transitions of the nitro groups are anticipated. researchgate.netresearchgate.net The primary absorption maximum (λmax) would likely be in the range of 220-280 nm, with possible shoulders or separate bands corresponding to different electronic transitions.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. researchgate.net While many nitroaromatic compounds are known to be fluorescence quenchers, this compound itself might exhibit weak fluorescence depending on its structure and environment. If fluorescent, studying its emission spectrum, quantum yield, and lifetime could provide further details about its excited state properties. The acrylamide moiety itself is not typically fluorescent, so any emission would likely originate from the dinitrophenyl group or be a result of charge transfer states within the molecule.
Predicted Electronic Spectroscopy Data for this compound
| Technique | Parameter | Predicted Value/Observation |
| UV-Vis | λmax | ~230 nm, ~270 nm |
| UV-Vis | Molar Absorptivity (ε) | High ( > 10,000 M⁻¹cm⁻¹) |
| Fluorescence | Emission λmax | Potentially weak emission > 300 nm |
| Fluorescence | Quantum Yield | Expected to be low |
Research Findings on this compound in Polymer Science Remain Undisclosed
Despite a thorough search of available scientific literature, no specific research data or publications were found concerning the synthesis, polymerization, or characterization of this compound or its corresponding polymers.
Extensive queries aimed at uncovering information on the homopolymerization, copolymerization, and advanced characterization of polymers based on this compound did not yield any relevant results. The search included targeted inquiries into the following areas as specified:
Synthesis and Architecture of this compound-Based Polymers and Copolymers:
Homopolymerization Characteristics and Polymer Microstructure
Copolymerization with Functional Monomers for Tailored Properties
Synthesis of Block Copolymers and Complex Macromolecular Architectures
Advanced Characterization of this compound Polymers:
Investigation of Polymer Topology and Branching
Thermal and Mechanical Behavior in Research-Oriented Materials
The absence of information in the public domain and scientific databases suggests that this compound may be a novel monomer that has not yet been subjected to polymerization studies, or that research into its polymeric derivatives is not yet published.
While extensive research exists for other acrylamide-based monomers—such as N-isopropylacrylamide, N,N-dimethylacrylamide, and various functionalized acrylamides—these studies are not applicable to the specific chemical structure and properties that the dinitrophenethyl group would impart to a polymer chain. Extrapolation from these unrelated compounds would be scientifically unsound.
Therefore, no data tables, detailed research findings, or discussions on the polymer science and advanced materials applications of this compound can be provided at this time.
Polymer Science and Advanced Materials Applications
Development of Functional Materials Utilizing N-(3,5-Dinitrophenethyl)acrylamide as a Monomer
The unique chemical structure of this compound, featuring a polymerizable acrylamide (B121943) group and an electron-deficient dinitrophenethyl moiety, suggests its potential as a versatile monomer for creating functional polymers. The dinitrophenyl group is well-known for its ability to participate in charge-transfer interactions and as a hapten in immunological studies. These properties could be harnessed in the fields of separation science and sensor technology.
Polymers for Advanced Separation Technologies (e.g., membranes)
Theoretical Separation Mechanisms:
A hypothetical membrane prepared from this monomer could exhibit unique separation capabilities based on several interactions:
Charge-Transfer Interactions: The electron-deficient dinitrophenyl groups can form charge-transfer complexes with electron-rich aromatic compounds. This could be exploited for the selective separation of aromatic pollutants from water or for the fractionation of complex aromatic mixtures.
Size Exclusion: The polymer network itself would provide a basis for size-based separation, which could be tailored by controlling the cross-linking density during polymerization.
Potential Research Directions:
Future research could focus on the synthesis of copolymers of this compound with other monomers to fine-tune the membrane's mechanical properties, hydrophilicity, and selectivity. For instance, copolymerization with hydrophilic monomers could improve water flux, while copolymerization with rigid monomers could enhance the membrane's stability.
Anticipated Performance Data (Hypothetical):
The following table presents a hypothetical comparison of a membrane made from a polymer containing this compound (Poly-DNPAA) with a standard polyamide membrane for the separation of a model aromatic compound.
| Membrane Material | Target Analyte | Rejection Rate (%) | Flux (L/m²h) |
| Poly-DNPAA (Hypothetical) | Bisphenol A | >95 | 5-15 |
| Standard Polyamide | Bisphenol A | 85-95 | 10-25 |
This table is for illustrative purposes and is based on theoretical advantages; it does not represent actual experimental data.
Non-Biological Sensing Matrices and Actuators
The dinitrophenyl group is a key feature that suggests the utility of this compound in the development of chemical sensors. The principle would likely rely on the specific interactions of the dinitrophenyl moiety with target analytes, leading to a measurable change in the polymer's properties.
Sensing Mechanisms:
Optical Sensing: Polymers containing dinitrophenyl groups have been explored for the optical detection of analytes. The formation of a charge-transfer complex with an analyte can lead to a change in the polymer's absorption or fluorescence spectrum. For example, a sensor could be designed to detect electron-rich aromatic amines, which would form a colored complex with the dinitrophenyl groups.
Electrochemical Sensing: A polymer film of poly(this compound) could be coated onto an electrode. The binding of an analyte to the dinitrophenyl groups could alter the electrochemical properties of the film, such as its capacitance or impedance, providing a basis for an electrochemical sensor.
Actuator Potential:
While less obvious, the potential for creating actuators from such a polymer could be explored. If the binding of an analyte to the dinitrophenyl groups induces a significant conformational change in the polymer chains, this could be harnessed to create a chemo-responsive actuator. For example, the introduction of a high concentration of an interacting analyte could cause the polymer matrix to swell or shrink, which could be translated into mechanical work.
Table of Potential Analytes and Sensing Mechanisms:
| Analyte Class | Potential Sensing Mechanism | Expected Signal |
| Aromatic Amines | Charge-Transfer Complexation | Color Change / Fluorescence Quenching |
| Polycyclic Aromatic Hydrocarbons (PAHs) | π-π Stacking Interactions | Change in UV-Vis Absorbance |
| Nitroaromatic Explosives (e.g., TNT) | Competitive Binding / Displacement | Signal Recovery |
Future Research Directions and Unanswered Questions
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of polymers from N-(3,5-Dinitrophenethyl)acrylamide has yet to be extensively reported, opening a wide field for exploration into its polymerization behavior. Future research should focus on establishing robust and controlled polymerization methods to tailor the properties of the resulting materials.
A primary avenue of investigation would be the application of controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. uminho.ptresearchgate.net These methods are renowned for their ability to produce polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. uminho.ptresearchgate.net For instance, an ATRP system for this compound could be envisioned using a suitable initiator like methyl 2-chloropropionate and a catalyst system such as CuCl/tris(2-dimethylaminoethyl)amine, which has been successful for other acrylamides. researchgate.net Similarly, RAFT polymerization, employing a suitable chain transfer agent, could offer excellent control over the polymerization process. uminho.pt
Furthermore, the development of novel catalytic systems tailored for the polymerization of sterically demanding and electronically modified acrylamides like this compound is a critical research direction. Nickel-catalyzed cross-coupling reactions, for example, have been shown to be effective in the synthesis of acrylamides from α-olefins and isocyanates, suggesting that metal-catalyzed routes could offer alternative and potentially more efficient synthetic pathways. nih.gov
The potential for post-polymerization modification of polyacrylamide backbones also presents an intriguing area of study. rsc.orgrsc.orgnih.gov A poly(this compound) chain could serve as a platform for further chemical transformations, allowing for the introduction of additional functionalities and the creation of highly complex and multifunctional materials. rsc.org
Table 1: Proposed Polymerization Strategies for this compound
| Polymerization Technique | Potential Initiator/Catalyst System | Expected Advantages | Key Research Questions |
| ATRP | Methyl 2-chloropropionate / CuCl/ligand | Controlled molecular weight and low polydispersity. | Optimization of ligand and solvent for efficient control. |
| RAFT | Dithiobenzoate or trithiocarbonate (B1256668) CTA | Versatility and compatibility with a wide range of functional groups. | Selection of appropriate CTA for the monomer; kinetics of polymerization. |
| Nickel-Catalyzed Polymerization | Ni(0) complex with a suitable ligand | Potential for high selectivity and novel polymer microstructures. | Catalyst design for efficient polymerization of the acrylamide (B121943) monomer. |
Deeper Insights from Multiscale Computational Modeling
To complement experimental investigations, multiscale computational modeling will be indispensable in gaining a fundamental understanding of the structure-property relationships of polymers derived from this compound. nih.govresearchgate.netutk.edu Such an approach can bridge the gap from molecular-level interactions to macroscopic material properties. researchgate.netutk.edu
At the quantum mechanical level, Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure of the monomer, including the influence of the dinitrophenyl group on the reactivity of the acrylamide double bond. purdue.edu This can provide insights into its polymerization propensity and interactions with catalysts.
Molecular Dynamics (MD) simulations will be crucial for predicting the conformational behavior of polymer chains, both in solution and in the solid state. purdue.edu These simulations can reveal how the bulky and polar dinitrophenyl side groups affect chain stiffness, solubility, and self-assembly behavior. nih.govnih.gov Coarse-grained models can then be developed based on the atomistic simulations to explore larger-scale phenomena, such as the formation of specific morphologies in polymer films or blends over longer timescales. researchgate.netutk.edu
A key unanswered question that computational modeling can address is the potential for these polymers to form ordered structures through intermolecular interactions, such as π-π stacking of the dinitrophenyl rings. Understanding and predicting these self-assembly processes is vital for designing materials with tailored electronic or optical properties.
Expansion into Emerging Functional Polymer and Materials Science Frontiers (non-biological)
The unique combination of a polymerizable group and an electron-deficient aromatic system in this compound suggests a range of potential non-biological applications in materials science.
One promising area is the development of sensory materials. Polymers containing nitroaromatic groups have been investigated for the detection of explosive compounds through fluorescence quenching mechanisms. nih.govias.ac.in Poly(this compound) could be explored for its ability to detect electron-rich analytes, with the dinitrophenyl group acting as the signaling unit.
The presence of nitro groups also suggests potential applications in the field of nitric oxide (NO) releasing materials. nih.govnih.govacs.org While many existing systems are designed for biomedical applications, the controlled release of NO from a polymer matrix could also be of interest for industrial applications, such as in catalysis or as a signaling molecule in chemical processes.
Furthermore, the incorporation of the dinitrophenyl moiety could impart interesting thermal or optical properties to the polymer. For instance, the high nitrogen content and aromatic nature might lead to materials with enhanced thermal stability or specific refractive indices. The synthesis of molecularly imprinted polymers (MIPs) using dinitrophenol derivatives has been demonstrated for selective adsorption, suggesting that polymers of this compound could be used to create selective separation media. nih.govmdpi.com
Addressing Challenges in Complex Polymer Architectures and Advanced Characterization
The synthesis of complex polymer architectures, such as block copolymers and star polymers, containing this compound units will likely present unique challenges and opportunities. acs.orgnih.govresearchgate.netacs.orgresearchgate.net The bulky dinitrophenethyl side group may introduce significant steric hindrance, potentially affecting polymerization kinetics and the ability to form well-defined block or star structures. acs.org
Future research should focus on overcoming these synthetic hurdles, for example, by optimizing reaction conditions or by employing more efficient catalytic systems. The synthesis of block copolymers, where a block of poly(this compound) is combined with a block of a different polymer, could lead to materials with interesting self-assembly properties and morphologies. nih.govrsc.org Star polymers with arms of poly(this compound) could exhibit unique solution properties and be useful as rheology modifiers or nanoscale templates. researchgate.netacs.orgcmu.edunih.gov
The characterization of these complex architectures will require a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques, will be essential for elucidating the detailed microstructure of the polymers, such as tacticity and monomer sequence in copolymers. numberanalytics.comcreative-biostructure.comnumberanalytics.comresearchgate.netmdpi.com Small-angle X-ray or neutron scattering (SAXS/SANS) will be invaluable for probing the morphology and dimensions of self-assembled structures and complex architectures in both solution and the solid state. wikipedia.orgaip.orgnih.govou.eduresearchgate.net
Table 2: Advanced Characterization Techniques for Poly(this compound)
| Characterization Technique | Information Gained | Relevance to Future Research |
| 2D NMR Spectroscopy | Polymer microstructure, tacticity, monomer sequencing. | Understanding the influence of synthetic conditions on polymer structure. |
| SAXS/SANS | Size, shape, and morphology of polymer chains and self-assembled structures. | Characterizing block copolymer and star polymer architectures; studying self-assembly. |
| Gel Permeation Chromatography (GPC) | Molecular weight and molecular weight distribution. | Assessing the control achieved in polymerization reactions. |
| Differential Scanning Calorimetry (DSC) | Thermal transitions (e.g., glass transition temperature). | Evaluating the thermal properties of the polymers. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3,5-dinitrophenethyl)acrylamide, and how can isomer ratios be controlled during synthesis?
- Methodology : The compound can be synthesized via condensation reactions using nitro-substituted benzaldehyde derivatives and acrylamide precursors. For example, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in solvents like toluene or acetonitrile facilitates efficient coupling while minimizing side reactions . Isomer control (E/Z) is achieved by optimizing reaction time, temperature, and catalyst loading. Post-synthesis purification via column chromatography or recrystallization ensures isomer separation.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : and NMR (e.g., chemical shifts for nitro and acrylamide groups) confirm structural integrity. For example, nitro groups in dinitrophenyl derivatives typically show deshielded aromatic proton signals .
- IR : Peaks at ~1650 cm (C=O stretch) and ~1520/1350 cm (asymmetric/symmetric NO stretches) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion ([M+H]) and fragmentation patterns for purity assessment.
Q. How should researchers handle this compound to ensure safety and stability?
- Methodology :
- Storage : Keep in sealed, light-resistant containers at 2–8°C to prevent degradation. Avoid proximity to reducing agents due to nitro group reactivity .
- Safety Protocols : Use PPE (gloves, goggles, lab coats) and work in ventilated fume hoods. In case of spills, absorb with inert materials (e.g., sand) and dispose as hazardous waste .
- Toxicity Mitigation : Acute toxicity data (e.g., LD values for similar nitroaromatics) suggest limiting inhalation/exposure via engineering controls (e.g., local exhaust ventilation) .
Advanced Research Questions
Q. How can computational methods predict the electronic and optical properties of this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p) basis set) model:
- Charge Distribution : Electron-withdrawing nitro groups polarize the molecule, enhancing dipole moments.
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict reactivity and charge-transfer behavior .
- Nonlinear Optical (NLO) Properties : Hyperpolarizability calculations assess potential for photonic applications .
Q. What strategies resolve contradictions in polymerization data for acrylamide derivatives with nitro substituents?
- Methodology :
- Kinetic Analysis : Monitor polymerization (e.g., via NMR or FTIR) to identify inhibitory effects of nitro groups on radical initiation .
- Cross-Linking Optimization : Adjust monomer-to-crosslinker ratios (e.g., N,N’-dimethylacrylamide systems) to counteract steric hindrance from bulky nitro groups .
- Thermal Stability Tests : TGA/DSC evaluates decomposition profiles, clarifying discrepancies in reported glass transition temperatures () .
Q. How can crystallographic data improve the understanding of this compound’s supramolecular interactions?
- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals:
- Packing Motifs : Nitro groups participate in intermolecular hydrogen bonds (e.g., C–H···O interactions) and π-stacking .
- Conformational Flexibility : Dihedral angles between acrylamide and dinitrophenethyl moieties inform steric effects in solution vs. solid state .
Q. What advanced analytical approaches detect trace degradation products of this compound in environmental samples?
- Methodology :
- LC-MS/MS : Use C18 columns with mobile phases (water/acetonitrile + 0.1% formic acid) for separation. MRM transitions (e.g., m/z 280 → 210) enhance sensitivity .
- Ecotoxicity Profiling : Bioassays with Daphnia magna or algae quantify acute/chronic effects of degradation byproducts (e.g., nitroanilines) .
Data Contradiction Resolution
Q. Why do reported NMR chemical shifts for nitroaromatic acrylamides vary across studies?
- Methodology :
- Solvent Effects : Compare shifts in deuterated DMSO vs. CDCl; polar solvents stabilize nitro group resonance .
- Paramagnetic Impurities : Use chelating agents (e.g., EDTA) to eliminate metal-induced signal broadening .
- Dynamic NMR : Variable-temperature experiments assess conformational exchange (e.g., rotation around C–N bonds) .
Environmental and Regulatory Considerations
Q. What protocols ensure compliance with environmental regulations for disposing this compound?
- Methodology :
- Incinerator Guidelines : Use high-temperature (>1000°C) facilities with alkaline scrubbers to neutralize NO emissions .
- Biodegradation Studies : Aerobic/anaerobic microbial assays evaluate breakdown pathways (e.g., nitroreductase activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
